molecular formula C17H15ClN2O3 B5704015 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5704015
M. Wt: 330.8 g/mol
InChI Key: WEIZOHJVUMIJOW-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-chloro-4-methylbenzohydrazide with 3,4-dimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxadiazoles can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of oxadiazoles can lead to the formation of corresponding amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1,2,4-oxadiazole
  • 3,5-diphenyl-1,2,4-oxadiazole
  • 5-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both chloro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-10-4-5-12(8-13(10)18)17-19-16(20-23-17)11-6-7-14(21-2)15(9-11)22-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIZOHJVUMIJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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